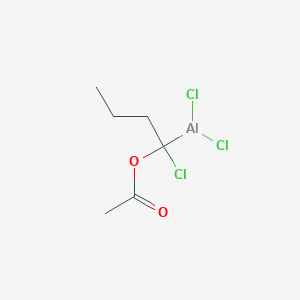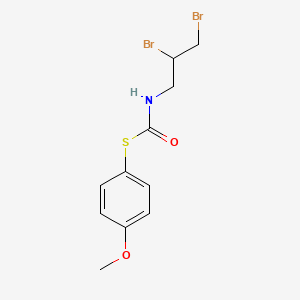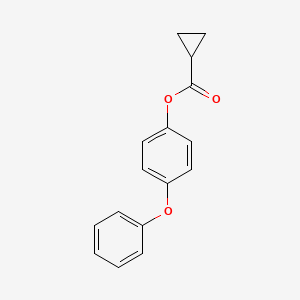![molecular formula C7H16O2Si B14482459 Trimethyl[(oxolan-2-yl)oxy]silane CAS No. 65769-92-8](/img/structure/B14482459.png)
Trimethyl[(oxolan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(oxolan-2-yl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxolan-2-yloxy group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(oxolan-2-yl)oxy]silane typically involves the reaction of trimethylsilyl chloride with oxolan-2-ol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(oxolan-2-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The oxolan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including alcohols, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while substitution reactions can produce a variety of organosilicon compounds .
Aplicaciones Científicas De Investigación
Trimethyl[(oxolan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl[(oxolan-2-yl)oxy]silane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound an effective protecting group in organic synthesis. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound used as a silylating agent.
Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.
Trimethylsilyl cyanide: Used in nucleophilic addition reactions.
Uniqueness
Trimethyl[(oxolan-2-yl)oxy]silane is unique due to its combination of a trimethylsilyl group with an oxolan-2-yloxy group, which provides enhanced stability and reactivity compared to other silylating agents. This makes it particularly useful in applications requiring robust protection of functional groups .
Propiedades
Número CAS |
65769-92-8 |
|---|---|
Fórmula molecular |
C7H16O2Si |
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
trimethyl(oxolan-2-yloxy)silane |
InChI |
InChI=1S/C7H16O2Si/c1-10(2,3)9-7-5-4-6-8-7/h7H,4-6H2,1-3H3 |
Clave InChI |
YEKUVQLVLUJGLB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

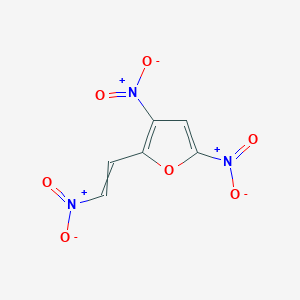
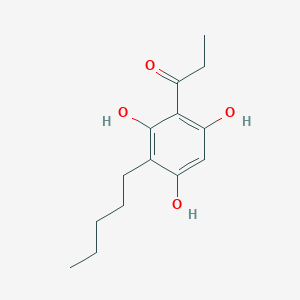

![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

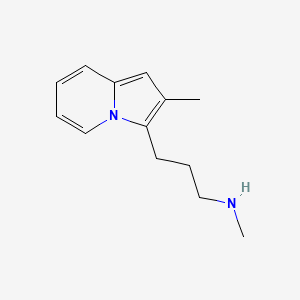
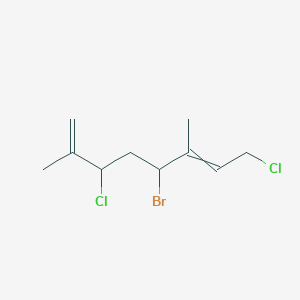
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
